molecular formula C18H14N4O B14225872 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-6-carboxamide CAS No. 827317-70-4

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-6-carboxamide

Cat. No.: B14225872
CAS No.: 827317-70-4
M. Wt: 302.3 g/mol
InChI Key: MYAYGNDIKADPQJ-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-6-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an indole moiety, and a carboxamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The pyrazole and indole intermediates are then coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

    Carboxamide Formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or indole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-6-carboxamide can be compared with other similar compounds, such as:

    N-(1,2-dihydro-3H-pyrazol-3-ylidene)acetimidamide: This compound shares the pyrazole ring but differs in the substituents on the indole moiety.

    2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide: This compound has an ethyl group instead of a phenyl group on the indole ring.

    N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea: This compound has a similar pyrazole-indole structure but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.

Properties

CAS No.

827317-70-4

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N-phenyl-2-(1H-pyrazol-5-yl)-1H-indole-6-carboxamide

InChI

InChI=1S/C18H14N4O/c23-18(20-14-4-2-1-3-5-14)13-7-6-12-10-17(21-16(12)11-13)15-8-9-19-22-15/h1-11,21H,(H,19,22)(H,20,23)

InChI Key

MYAYGNDIKADPQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(N3)C4=CC=NN4

Origin of Product

United States

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